[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features both bromine and chlorine substituents
Properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-11-2-7-15(14(18)8-11)20-16(21)10-23-17(22)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFKTNMUBAHFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2-bromo-4-methylaniline with 2-(4-chlorophenyl)acetic acid. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Shares the bromine and methyl substituents but lacks the ester linkage and chlorophenyl group.
4-Chloro-2-methylaniline: Contains the chlorine and methyl substituents but lacks the ester linkage and bromophenyl group.
Uniqueness
[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is unique due to its combination of bromine, chlorine, and ester functionalities, which confer specific chemical reactivity and potential biological activity not found in simpler analogs .
Biological Activity
The compound [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.7 g/mol. The structure features a bromo-substituted aniline moiety linked to an oxoethyl group and a chlorophenyl acetate, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities due to their ability to interact with various biological targets:
- Enzyme Inhibition : Certain derivatives of phenacyl esters have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Compounds with halogenated aromatic rings are frequently studied for their antimicrobial properties. The presence of bromine and chlorine in this compound suggests potential efficacy against bacterial and fungal strains.
- Anticancer Properties : Some studies have indicated that related compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting tubulin polymerization.
Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Phenacyl derivatives | Inhibition of metabolic enzymes |
| Antimicrobial | Bromo and chloro-substituted phenols | Activity against Gram-positive bacteria |
| Anticancer | Tubulin-targeting agents | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study on bromo-substituted phenols demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that the halogenated groups enhance membrane permeability or disrupt cellular functions.
- Anticancer Activity : Research on related tubulin inhibitors has shown that they can effectively induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a compound similar to [2-(2-Bromo-4-methylanilino)-2-oxoethyl] was reported to have an IC50 value in the low micromolar range against breast cancer cells.
- Mechanistic Studies : Investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of both the bromo and chloro substituents in enhancing biological activity, particularly in enzyme inhibition and cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
